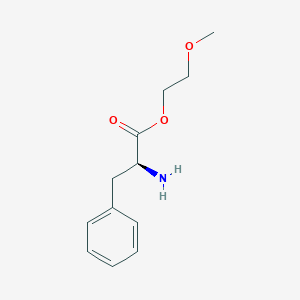

Phenylalanine methoxyethyl ester

Description

Contextualization of Phenylalanine Derivatives in Contemporary Chemical Sciences

Phenylalanine, an aromatic amino acid, serves as a fundamental building block for proteins and a precursor for numerous biologically important molecules, including neurotransmitters and hormones. prepchem.com Beyond its natural roles, chemical modifications of phenylalanine give rise to a vast array of derivatives with tailored properties for scientific and pharmaceutical applications. prepchem.comchemimpex.com These derivatives are integral to medicinal chemistry, where they are used as scaffolds for creating new therapeutic agents. chem960.comorgsyn.org Modifications to phenylalanine can enhance biological activity, improve stability, and alter pharmacokinetic profiles. For instance, derivatives of phenylalanine are investigated for their potential in treating neurological disorders and in the development of novel drugs. prepchem.comchemimpex.com

Significance of Esterification in Modulating Phenylalanine Reactivity and Functionality

Esterification is a fundamental chemical reaction that converts a carboxylic acid and an alcohol into an ester. In the context of phenylalanine, the esterification of its carboxylic acid group is a key strategy to modulate its reactivity and functionality. The resulting phenylalanine esters, such as phenylalanine methoxyethyl ester, are versatile intermediates in organic synthesis, particularly in peptide synthesis. rsc.org

The primary advantages of esterifying phenylalanine include:

Protection of the Carboxyl Group: In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent unwanted side reactions while the peptide bond is formed. Esterification provides an effective means of protection.

Enhanced Solubility: Converting the zwitterionic amino acid into its ester form can increase its solubility in organic solvents, which is often advantageous for synthetic procedures. chemimpex.com

Modification of Biological Activity: The nature of the alcohol used for esterification can influence the biological properties of the resulting phenylalanine derivative.

The synthesis of phenylalanine esters can be achieved through various methods, with one common approach being the Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of an acid catalyst. rsc.org For instance, L-phenylalanine methyl ester hydrochloride can be synthesized by reacting L-phenylalanine with methanol (B129727) and thionyl chloride. rsc.org A similar principle would apply to the synthesis of this compound, using 2-methoxyethanol (B45455) as the alcohol.

Overview of Core Academic Research Domains for this compound

Direct academic research focusing solely on this compound is limited. However, its significance is primarily highlighted through its incorporation into more complex molecules used in analytical chemistry. The most prominent application is in the form of (S)-N-(4-Nitrophenoxycarbonyl) this compound, commonly known as (S)-NIFE.

(S)-NIFE is a chiral derivatizing agent employed in high-performance liquid chromatography (HPLC) for the enantioseparation of amino acids and other chiral compounds. chemimpex.com In this context, the this compound moiety of (S)-NIFE plays a crucial role in the diastereomeric derivatives formed, which allows for their separation and quantification. This technique is vital for determining the enantiomeric purity of pharmaceutical compounds and for studying the roles of D-amino acids in biological systems.

The research applications of (S)-NIFE, and by extension the implicit role of its this compound component, include:

Chiral Separations: Used for the indirect enantioseparation of non-protein amino acids, amino alcohols, and other primary and secondary amino compounds. chemimpex.com

Pharmaceutical Analysis: Validation of analytical methods using (S)-NIFE demonstrates its utility for pharmaceutical applications where enantiomeric purity is critical.

Metabolomics: Employed in the targeted chiral metabolomics of D-amino acids in biological fluids like cerebrospinal fluid, urine, and plasma, which can serve as potential biomarkers for neurological diseases.

Below is a table summarizing the key properties of (S)-NIFE, the primary research application of the this compound derivative.

| Property | Value |

| Formal Name | N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester |

| CAS Number | 328406-65-1 |

| Molecular Formula | C19H20N2O7 |

| Formula Weight | 388.4 g/mol |

| Appearance | Crystalline solid |

| Application | Chiral derivatizing agent for HPLC |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-methoxyethyl (2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C12H17NO3/c1-15-7-8-16-12(14)11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3/t11-/m0/s1 |

InChI Key |

ZPNFSDRHMJNRBM-NSHDSACASA-N |

Isomeric SMILES |

COCCOC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

COCCOC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective and Enantioselective Strategies for Phenylalanine Esterification

The stereochemistry of phenylalanine and its esters is critical for their biological function. Therefore, developing methods for stereoselective and enantioselective esterification is a primary focus of synthetic organic chemistry.

One prominent approach involves the use of chiral catalysts. For instance, cinchona alkaloids and their derivatives have been successfully employed as phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) Schiff bases to produce chiral phenylalanine derivatives with high enantioselectivity. nih.govresearchgate.net These catalysts create a chiral environment that directs the reaction towards the formation of one enantiomer over the other. The choice of catalyst, reaction conditions, and the structure of the starting materials can significantly influence both the yield and the enantiomeric excess of the desired product. nih.gov

Another strategy is the enzymatic resolution of racemic mixtures. Lipases, for example, can selectively catalyze the hydrolysis or transesterification of one enantiomer of a phenylalanine ester, leaving the other enantiomer unreacted. nih.govepfl.ch This kinetic resolution is a powerful tool for obtaining optically pure phenylalanine esters. The efficiency of this process is often dependent on the specific lipase (B570770) used, the solvent, and the reaction temperature. nih.gov

Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of α-amino acid esters. acs.org Chiral organocatalysts, such as those derived from cinchona alkaloids, can promote reactions like the Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification sequence to yield α-arylglycine esters with good enantioselectivity. acs.org

| Method | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |

| Asymmetric Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Operational simplicity, mild conditions. | Up to 96% |

| Enzymatic Kinetic Resolution | Lipases (e.g., from Burkholderia cepacia) | High enantioselectivity, use of biocatalysts. | >99% |

| Organocatalysis | Cinchona Alkaloid-based Catalysts | One-pot synthesis, good for α-arylglycine esters. | Up to 99% |

Chemoenzymatic and Biocatalytic Pathways for Phenylalanine Methoxyethyl Ester Synthesis

The integration of chemical and enzymatic methods, known as chemoenzymatic synthesis, offers a powerful approach for the production of phenylalanine derivatives. Biocatalysis, the use of enzymes to catalyze chemical reactions, provides high selectivity and mild reaction conditions. nih.gov

Lipase-Mediated Esterification and Hydrolysis Processes

Lipases are a versatile class of enzymes widely used in the synthesis and resolution of esters. nih.gov They can catalyze both esterification and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.gov

In the context of phenylalanine esters, lipases can be used for:

Kinetic Resolution: Lipases can selectively hydrolyze one enantiomer of a racemic mixture of phenylalanine esters, allowing for the separation of the unreacted enantiomerically pure ester. nih.gov For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been shown to be highly effective in the kinetic resolution of N-acetyl-phenylalanine methyl and allyl esters. nih.gov

Direct Esterification: Lipases can also catalyze the direct esterification of phenylalanine with an alcohol, such as 2-methoxyethanol (B45455), to produce this compound. This approach often requires non-aqueous or low-water reaction media to shift the equilibrium towards ester formation. nih.gov The choice of lipase is crucial, with Candida antarctica lipase B (CALB) being one of the most frequently used due to its broad substrate specificity and stability. nih.govresearchgate.netnih.govrsc.org

The efficiency of lipase-catalyzed reactions can be influenced by several factors, including the source of the lipase, immobilization of the enzyme, the solvent system, temperature, and the water content of the reaction medium. nih.govnih.gov

Exploration of Other Enzyme Systems in the Synthesis of Phenylalanine Derivatives

Besides lipases, other enzyme systems are being explored for the synthesis of phenylalanine derivatives. These include:

Phenylalanine Ammonia (B1221849) Lyases (PALs): PALs catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia. frontiersin.orgnih.gov The reverse reaction, the hydroamination of cinnamic acid derivatives, can be utilized to synthesize a variety of L-phenylalanine analogues. frontiersin.orgnih.gov By coupling the PAL-catalyzed amination with a chemoenzymatic deracemization process, it is possible to produce both D- and L-phenylalanine derivatives with high optical purity. nih.gov

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. nih.govmdpi.com Engineered ω-transaminases have been used for the asymmetric synthesis of β-phenylalanine esters from stable β-keto ester substrates. nih.govmdpi.com This biocatalytic approach offers an alternative to traditional chemical methods for producing β-amino acids. nih.gov

d-Amino Acid Dehydrogenases (D-AADH) and l-Amino Acid Deaminases (LAADs): These enzymes are involved in the synthesis and degradation of D-amino acids. Protein engineering efforts are focused on improving the catalytic properties of these enzymes for the efficient production of D-phenylalanines, which are important chiral building blocks for pharmaceuticals. acs.org

| Enzyme Class | Reaction Type | Substrates | Products |

| Lipases | Esterification, Hydrolysis, Transesterification | Phenylalanine, Alcohols, Esters | Phenylalanine Esters, Phenylalanine |

| Phenylalanine Ammonia Lyases (PALs) | Hydroamination | Cinnamic Acid Derivatives | L-Phenylalanine Derivatives |

| ω-Transaminases (ω-TAs) | Asymmetric Amination | β-Keto Esters | β-Phenylalanine Esters |

| d-Amino Acid Dehydrogenases (D-AADH) | Reductive Amination | Phenylpyruvic Acids | d-Phenylalanines |

Design and Synthesis of N-Substituted this compound Derivatives (e.g., (S)-NIFE)

N-substituted this compound derivatives are valuable compounds, often used as chiral derivatizing agents for analytical purposes. A notable example is (S)-N-(4-Nitrophenoxycarbonyl)this compound, also known as (S)-NIFE. nih.gov

The synthesis of (S)-NIFE involves the reaction of (S)-phenylalanine methoxyethyl ester with a suitable N-activating group. This derivatization introduces a chromophore (the 4-nitrophenoxy group) that facilitates detection by UV-Vis spectroscopy, making it a useful reagent for high-performance liquid chromatography (HPLC). nih.gov

(S)-NIFE is employed as a chiral derivatizing agent for the indirect enantioresolution of various primary and secondary amino compounds, such as amino alcohols and non-protein amino acids. nih.gov The reaction of (S)-NIFE with a racemic amine leads to the formation of diastereomeric derivatives, which can then be separated by reversed-phase HPLC. nih.gov

Controlled Derivatization Reactions for Subsequent Analytical and Synthetic Applications

The controlled derivatization of this compound is crucial for both analytical and synthetic applications. These modifications can be designed to introduce specific functional groups that facilitate analysis or serve as handles for further chemical transformations.

For analytical purposes, derivatization is often employed to:

Enhance Detectability: Introducing chromophoric or fluorophoric groups allows for sensitive detection in techniques like HPLC and capillary electrophoresis.

Improve Separation: Derivatization can alter the physicochemical properties of the analyte, leading to better separation of enantiomers or related compounds. nih.gov For example, the use of chiral derivatizing agents like (S)-NIFE creates diastereomers that are more easily separated on achiral stationary phases. nih.gov

Facilitate Mass Spectrometric Analysis: Derivatization can improve the ionization efficiency and fragmentation patterns in mass spectrometry, aiding in structural elucidation.

From a synthetic perspective, derivatization reactions are used to:

Introduce Reactive Sites: Functional groups can be introduced to allow for subsequent coupling reactions, such as peptide synthesis or the attachment of the molecule to a solid support. researchgate.netacs.org

Modify Biological Activity: The introduction of specific substituents on the phenyl ring or the amino group can modulate the biological properties of the phenylalanine derivative. nih.gov

Create Building Blocks for Complex Molecules: Derivatized phenylalanine methoxyethyl esters can serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. nih.gov

Advanced Analytical Applications in Chiral Separations and Metabolomics

Development and Optimization of Phenylalanine Methoxyethyl Ester as a Chiral Derivatizing Agent (CDA)

The utility of this compound as a chiral derivatizing agent (CDA) lies in its ability to react with chiral molecules, such as amino acids, to form diastereomers. These newly formed molecules, unlike the original enantiomers, have different physical properties and can be separated using standard chromatographic techniques.

Characterization and Application of (S)-N-(4-nitrophenoxycarbonyl)this compound ((S)-NIFE) as a Premier CDA

(S)-N-(4-nitrophenoxycarbonyl)this compound, commonly known as (S)-NIFE, is a prominent chiral derivatizing agent derived from this compound. glpbio.comscbt.com It is recognized for its application in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). glpbio.comscbt.com (S)-NIFE is particularly useful for the derivatization of both primary and secondary amino acids, as well as other compounds containing primary and secondary amino groups like amino alcohols and non-protein amino acids. nih.gov

The chemical structure of (S)-NIFE, N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester, with a molecular formula of C₁₉H₂₀N₂O₇ and a molecular weight of 388.37 g/mol , is well-characterized. scbt.comnih.gov This reagent reacts with the amino group of an analyte to form diastereomeric derivatives that can be effectively separated and quantified. nih.govnih.gov

(S)-NIFE has demonstrated exceptional performance in terms of sensitivity and enantioselectivity, making it a preferred CDA in many applications. nih.gov For instance, it has been successfully used for the indirect enantioresolution of 15 different amino-containing compounds, which were then analyzed by reversed-phase HPLC with detection at 205 nm, yielding sharp and well-resolved peaks. nih.gov Furthermore, in a comparison of seven different chiral derivatization agents for the analysis of D-amino acids, (S)-NIFE exhibited outstanding performance. nih.gov It has also been shown to be effective in separating stereoisomers of unusual amino acids, such as β-methoxytyrosine, where it provided the best separation results compared to other CDAs like FDAA. nih.gov

The reaction with (S)-NIFE is straightforward: the CDA reacts with the amino group of the amino acid to form the corresponding diastereomers, which can then be analyzed. nih.gov This approach allows for the use of conventional, achiral stationary phases for separation. nih.gov

Table 1: Properties of (S)-NIFE

| Property | Value |

| Formal Name | N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester |

| CAS Number | 328406-65-1 |

| Molecular Formula | C₁₉H₂₀N₂O₇ |

| Molecular Weight | 388.37 g/mol |

| Application | Chiral derivatizing agent for HPLC analysis of amino acids |

Kinetic Studies and Mechanistic Optimization of Derivatization Reactions

The efficiency of the derivatization reaction is crucial for accurate and reproducible quantitative analysis. Optimizing reaction conditions such as time and temperature ensures the maximum conversion of all analytes to their derivatized forms. researchgate.net

Kinetic studies are performed to understand the rate at which the derivatization reaction proceeds and to determine the optimal time required for the reaction to go to completion. For example, in one study, the derivatization time was found to be sufficient at 10 minutes at a temperature of 55 °C. researchgate.net Another study involving (S)-NIFE derivatization allowed the reaction to proceed for 20 minutes at room temperature. nih.gov The reaction is typically quenched by adding an acid, such as acetic acid, before HPLC analysis. nih.gov

The optimization process often involves systematically varying reaction parameters. For instance, the reaction temperature might be investigated across a range (e.g., 30-90 °C) to find the optimal temperature that provides the highest yield of the derivative. researchgate.netresearchgate.net Similarly, the reaction time is monitored to ensure that all the analyte has reacted. umons.ac.be The goal is to achieve complete derivatization to avoid inaccuracies in quantification. umons.ac.be The stability of the resulting derivatives is also a critical factor to consider during method development. sciforum.net

Chromatographic Resolution Techniques for Enantiomeric Analysis

Once the chiral analytes are derivatized with this compound-based reagents like (S)-NIFE, various chromatographic techniques can be employed for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) Methodological Advancements

HPLC is a widely used technique for the analysis of diastereomers formed from chiral derivatization. scbt.comnih.gov Reversed-phase HPLC is a common mode of separation for these derivatives. nih.govnih.gov In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation of the diastereomers is based on their differential partitioning between the stationary and mobile phases.

Method validation is a critical aspect of developing a reliable HPLC method. nih.gov This includes assessing parameters such as linearity, precision, sensitivity, recovery, and accuracy. researchgate.netresearchgate.net For example, a method using (S)-NIFE for the analysis of amino alcohols and non-protein amino acids was successfully validated. nih.gov

The choice of detection wavelength is also important for achieving good sensitivity. For (S)-NIFE derivatives, detection is often performed at 205 nm or 275 nm, where the derivatives exhibit strong absorbance, resulting in sharp peaks. nih.gov The use of gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of a wide range of analytes in a single run. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Enhanced Resolution and Sensitivity

Ultra-High Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govnih.gov When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS provides a powerful tool for the highly sensitive and selective quantification of derivatized amino acids. nih.govnih.gov

An UPLC-MS/MS method was developed for the quantification of D-amino acids in biological fluids using (S)-NIFE as the derivatizing agent. nih.gov This method achieved baseline separation for the isomers of all 19 chiral proteinogenic amino acids with a resolution (Rs) greater than 2.45. nih.gov The limits of detection were exceptionally low, at less than 1 nM for most amino acids. nih.gov Importantly, this method did not suffer from spontaneous racemization during sample preparation and derivatization. nih.gov

The use of UPLC-MS/MS is particularly advantageous for analyzing complex biological samples where the target analytes are present in low concentrations and the matrix is complex. nih.govnih.gov The high selectivity of MS/MS allows for the accurate quantification of analytes even in the presence of interfering substances. nih.gov

Table 2: Performance of (S)-NIFE in UPLC-MS/MS Analysis of D-Amino Acids

| Parameter | Result |

| Resolution (Rs) | >2.45 for all 19 chiral proteinogenic amino acids |

| Limit of Detection | <1 nM for most amino acids |

| Accuracy | 85% - 107% in human plasma, cerebrospinal fluid, and urine |

| Intra- and Inter-assay Precision (%RSD) | <16% in the three matrices |

Comparative Studies of Chiral Stationary Phase vs. Indirect Derivatization Approaches in HPLC

The separation of enantiomers can be achieved through two main approaches in HPLC: the direct method using a chiral stationary phase (CSP) and the indirect method involving chiral derivatization. nih.govmdpi.com

The direct approach utilizes a column packed with a chiral material that can selectively interact with the enantiomers, leading to their separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, for example, are effective for separating underivatized amino acids. sigmaaldrich.com However, CSPs can have limitations, such as restrictions on the mobile phase composition and lower durability compared to conventional columns. nih.gov

The indirect approach, which involves derivatization with a CDA like (S)-NIFE, forms diastereomers that can be separated on a more robust and conventional achiral stationary phase, such as an octadecylsilane (B103800) (ODS) column. nih.gov This method offers several advantages, including the potential for improved detection sensitivity and the use of a wider range of mobile phases. sciforum.netresearchgate.net

Comparative studies have shown that while direct methods on CSPs can be effective, the indirect approach with derivatization often provides better resolution and sensitivity, especially for trace analysis. nih.gov For instance, while some CSPs are incompatible with LC/MS due to solvent restrictions, derivatization allows for the use of LC/MS-compatible methods. nih.gov The choice between the two approaches depends on the specific application, the nature of the analyte, and the required sensitivity and resolution. nih.govmdpi.com

Enantioselective Analysis of Complex Amino Acid Mixtures and Analogs

The derivatization of amino acids with a chiral reagent like (S)-N-(4-nitrophenoxycarbonyl)this compound creates diastereomeric pairs. These diastereomers possess distinct physicochemical properties, allowing for their separation on standard, non-chiral (achiral) stationary phases, most commonly C18 columns in reversed-phase HPLC. nih.govresearchgate.net This indirect approach is often favored over direct methods, which require expensive chiral stationary phases. sigmaaldrich.com

Proteinogenic amino acids, the fundamental building blocks of proteins, exist predominantly as L-enantiomers in nature. However, the presence of their D-counterparts is increasingly recognized as significant, acting as biomarkers for various physiological and pathological conditions. researchgate.netaimspress.com The sensitive detection of these D-amino acids in complex biological matrices is a considerable analytical challenge. researchgate.net

Derivatization with reagents such as (S)-N-(4-nitrophenoxycarbonyl)this compound enables the successful resolution of numerous proteinogenic amino acid enantiomers. nih.govrsc.org This method allows for the separation and subsequent quantification of D- and L-forms of amino acids like phenylalanine in biological fluids. researchgate.netnih.gov The technique is sensitive enough to detect trace levels of D-enantiomers, which is crucial for clinical and food science research. researchgate.netnih.gov

Interactive Table: Examples of Proteinogenic Amino Acid Resolution This table provides illustrative data on the separation of proteinogenic amino acids using chiral derivatization techniques.

| Amino Acid | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| Phenylalanine | 2D-HPLC with derivatization | Trace levels of D-Phe (~0.1%) detected in human, rat, and mouse plasma. | nih.gov |

| General | HPLC with derivatization | Derivatization is a common strategy to resolve enantiomers on achiral columns. | sigmaaldrich.com |

| General | LC-MS/MS with FLEC derivatization | Separation of 8 amino acid enantiomers achieved in under 46 minutes. | rsc.org |

The utility of this compound-based derivatization extends beyond the 20 common proteinogenic amino acids. It is highly effective for the stereochemical analysis of non-proteinogenic and unusual amino acids, which are often found in marine peptides, bacterial cell walls, and as metabolic intermediates. nih.govnih.govnih.gov

Research has demonstrated the successful application of (S)-N-(4-nitrophenoxycarbonyl)this compound for the enantioresolution of various non-protein amino acids by forming diastereomers that can be separated using reversed-phase HPLC. nih.gov For instance, this reagent has been instrumental in developing methods to separate enantiomers and isomers of the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), a compound implicated in neurodegenerative diseases. nih.gov In one study, derivatization with (S)-NIFE allowed for the identification of both L- and D-BMAA in cyanobacterial samples via UPLC-MS/MS. nih.gov The resolution of N-methyl amino acids, which can be challenging with other reagents, is also effectively achieved. nih.gov

Interactive Table: Separation of Non-Proteinogenic Amino Acids with (S)-NIFE Derivatization This table highlights successful separations of unusual amino acids.

| Compound | Analytical Method | Sample Matrix | Key Finding | Reference |

|---|---|---|---|---|

| β-N-methylamino-L-alanine (BMAA) | UPLC-MS/MS | Cyanobacteria, Mussels | Both D- and L-BMAA were identified in cyanobacteria. | nih.gov |

| Various non-protein amino acids | RP-HPLC | Standards | Successful indirect enantioresolution of 15 different compounds. | nih.gov |

| N-methyl amino acids | HPLC-ESI-MS | Standards | S-NIFE derivatives showed better resolution compared to DNP-derivatives. | nih.gov |

The analytical scope of this compound derivatives is not limited to primary amino acids. The reagent (S)-N-(4-nitrophenoxycarbonyl)this compound has been successfully used for the derivatization and subsequent HPLC analysis of secondary amino acids (imino acids) like proline and its analogs. nih.gov

Furthermore, the method is applicable to the enantioselective separation of amino alcohols. nih.gov These compounds are important chiral building blocks in organic synthesis. A study reported the indirect enantioresolution of 15 different compounds, including amino alcohols, using (S)-NIFE as the derivatizing agent followed by reversed-phase HPLC analysis. nih.gov This versatility makes it a valuable tool in synthetic chemistry and quality control.

Rigorous Method Validation and Performance Metrics in Analytical Chemistry

The development of any analytical method for quantitative purposes requires rigorous validation to ensure its reliability, accuracy, and precision. chromatographyonline.com Chiral separation methods, particularly those intended for trace analysis in complex matrices, are subject to stringent validation protocols as per guidelines from bodies like the ICH. researchgate.net

Methods employing (S)-N-(4-nitrophenoxycarbonyl)this compound for chiral separations have been validated for several key performance metrics. nih.govresearchgate.net These validation studies typically assess:

Specificity/Selectivity: The ability to distinguish the analytes from other components in the sample matrix. chromatographyonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. researchgate.net

Accuracy: The closeness of the test results to the true value, often determined through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

For example, a validated HPLC method for phenylalanine and methionine enantiomers on a teicoplanin-based chiral stationary phase reported LOQs of 0.3 µg/mL and 0.2 µg/mL, respectively. nih.gov Another validated UPLC-MS/MS method for amino acid enantiomers in cerebrospinal fluid demonstrated linearity with R² values ≥ 0.977 in the 3–90 μM range. nih.gov

Interactive Table: Typical Method Validation Parameters for Chiral Separations This table summarizes key performance metrics from validated chiral analysis methods.

| Parameter | Typical Finding | Significance | Reference |

|---|---|---|---|

| Linearity (R²) | > 0.99 | Ensures quantitative accuracy over a defined concentration range. | researchgate.net |

| Limit of Quantitation (LOQ) | Low µg/mL to µM range | Defines the lower limit for accurate quantitative measurements. | nih.govnih.gov |

| Accuracy (% Recovery) | 99.3% to 99.9% | Confirms the method provides true and accurate results. | researchgate.net |

| Precision (RSD) | < 16.2% for peak area | Indicates high reproducibility of the analytical method. | nih.gov |

Application in the Analysis of Amino Acid Enantiomers from Biological and Environmental Samples

The robust and validated methods using this compound derivatives have been successfully applied to real-world biological and environmental samples. The ability to accurately measure D/L amino acid ratios in these complex matrices provides valuable insights.

In clinical and biological research, these methods are used to analyze amino acid enantiomers in plasma, urine, and cerebrospinal fluid. researchgate.netnih.govnih.gov For instance, a two-dimensional HPLC method was used to determine phenylalanine enantiomers in the plasma and urine of humans and rodents, revealing species-specific differences in D-Phe levels. nih.gov Another study used a derivatization approach to analyze amino acids in urine samples. nih.gov

In environmental science, the analysis of amino acid enantiomers is crucial for understanding biogeochemical processes and for detecting specific toxins. A notable application is the detection of enantiomers of the neurotoxin BMAA in cyanobacteria and marine mollusks using (S)-NIFE derivatization, which helps in assessing environmental exposure and its sources. nih.gov Furthermore, the principle of amino acid racemization is being explored for dating forensic evidence, such as aged fingerprints, by analyzing the D/L ratios of amino acids like alanine (B10760859) and aspartic acid. rsc.org

Role As a Building Block in Complex Organic and Peptide Synthesis

Strategic Utilization of Phenylalanine Methoxyethyl Ester in Solid-Phase and Solution-Phase Peptide Synthesis

The synthesis of peptides, essential tools in biochemistry, drug discovery, and materials science, relies on the sequential coupling of amino acids. This compound can be strategically employed in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). masterorganicchemistry.comptfarm.plresearchgate.net

In SPPS, the C-terminus of an amino acid is typically anchored to a solid support, allowing for the stepwise addition of subsequent amino acids. researchgate.netpeptide.com While direct examples of this compound in SPPS are not extensively documented in publicly available research, the principles of using amino acid esters are well-established. The methoxyethyl ester group can offer advantages in terms of solubility of the growing peptide chain and can be cleaved under specific conditions that may be orthogonal to other protecting groups used in the synthesis. masterorganicchemistry.com For instance, strategies involving traceless linkers, such as triazene (B1217601) linkers, have been successfully used for the solid-phase synthesis of phenylalanine-containing peptides, demonstrating the adaptability of phenylalanine derivatives in this methodology. researchgate.net

In solution-phase synthesis, where all reactions occur in a homogeneous medium, this compound can be used as a starting material. researchgate.net The ester group protects the C-terminus while the N-terminus is typically protected with a group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). After coupling with another amino acid, the ester can be selectively hydrolyzed to allow for further chain elongation at the C-terminus. masterorganicchemistry.comptfarm.pl

Integration into Oligopeptides and Peptidomimetics for Structural and Functional Studies

The incorporation of modified amino acids like this compound into oligopeptides and peptidomimetics is a key strategy for studying their structure and function. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. nih.govchemdiv.com

By introducing the methoxyethyl ester, researchers can probe the steric and electronic requirements of a peptide's binding site. The size and polarity of the methoxyethyl group can influence the conformation of the peptide backbone and the orientation of the phenylalanine side chain, providing insights into structure-activity relationships (SAR). nih.gov For example, the synthesis of novel phenylalanine derivatives using multi-component reactions like the Ugi four-component reaction has led to the discovery of new peptidomimetics with potential therapeutic applications, such as HIV capsid binders. nih.gov While this study did not specifically use the methoxyethyl ester, it highlights the principle of modifying the phenylalanine scaffold to create functional peptidomimetics. The structural and functional consequences of such modifications are often evaluated using techniques like NMR spectroscopy and computational modeling. researchgate.net

Chemoenzymatic Approaches to Peptide Bond Formation and Elongation

Chemoenzymatic peptide synthesis combines the selectivity of enzymes with the versatility of chemical methods. researchgate.netnih.gov Proteases, which normally cleave peptide bonds, can be used in reverse to form them under specific conditions. Phenylalanine esters are known substrates for certain proteases like chymotrypsin. researchgate.net

Research has shown that the enzymatic oligomerization of phenylalanine ethyl ester can be catalyzed by enzymes such as bromelain. researchgate.net This suggests that this compound could also serve as a substrate for enzymatic peptide bond formation. The enzyme would recognize the phenylalanine moiety, and the methoxyethyl ester would act as the leaving group upon nucleophilic attack by the amino group of another amino acid. This approach offers a green and efficient alternative to purely chemical methods, often proceeding with high stereoselectivity and under mild reaction conditions. researchgate.netnih.gov Recent advancements have even explored mechanochemical conditions, combining chemical coupling reagents with enzymes like papain for the synthesis of peptide materials based on proline and phenylalanine. researchgate.netnih.govnih.gov

Exploitation in the Construction of Functionalized Organic Molecules

Beyond peptides, this compound is a valuable building block for the synthesis of a variety of functionalized organic molecules. Its inherent chirality makes it a useful starting material for asymmetric synthesis.

A significant application is its use in the form of (S)-N-(4-Nitrophenoxycarbonyl) this compound, which serves as a chiral derivatizing reagent. nih.gov This reagent is employed for the indirect enantioresolution of primary and secondary amino group-containing compounds, such as amino alcohols and non-protein amino acids, using high-performance liquid chromatography (HPLC). nih.gov The derivatization process creates diastereomers that can be separated and quantified, allowing for the determination of the enantiomeric purity of the original compounds. nih.gov This is crucial in fields like pharmaceutical development, where the chirality of a molecule can dramatically affect its biological activity. nih.gov

The table below summarizes the key details of this chiral derivatizing agent.

| Property | Value |

| Formal Name | N-[(4-nitrophenoxy)carbonyl]-L-phenylalanine, 2-methoxyethyl ester |

| Abbreviation | (S)-NIFE |

| CAS Number | 328406-65-1 |

| Molecular Formula | C₁₉H₂₀N₂O₇ |

| Application | Chiral derivatizing agent for HPLC |

Development of Amino Acid-Based Polymeric Materials Incorporating this compound Moieties

Amino acid-based polymers are a class of biodegradable and biocompatible materials with significant potential in biomedical applications. The incorporation of this compound moieties into polymer chains can impart specific properties, such as hydrophobicity, aromaticity, and controlled degradation profiles.

While direct polymerization of this compound is not widely reported, the principle of using amino acid esters in polymer synthesis is well-established. For instance, biodegradable poly(ester amide)s have been synthesized using L-phenylalanine as a key building block. These polymers exhibit enzymatic degradation, and their properties can be tuned by the choice of co-monomers.

Similarly, polyphosphazenes containing phenylalanine alkyl esters have been developed as potential scaffolds for tissue engineering. These polymers combine the hydrolytic sensitivity of the amino acid ester with the elastomeric properties of the polyphosphazene backbone. The rate of hydrolysis and, consequently, the degradation of the polymer can be influenced by the nature of the ester group.

The development of functional polymers with pendant this compound groups could be achieved through the polymerization of a suitable monomer derived from it. Such polymers could find applications in drug delivery, where the ester bond could be designed to hydrolyze under specific physiological conditions, leading to the controlled release of an encapsulated therapeutic agent.

Interactions Within Biochemical Pathways and Biosynthetic Processes

Phenylalanine Metabolic Pathways in Biological Systems: A Foundation for Derivative Research.nih.govcaymanchem.comresearchgate.netmetwarebio.comnumberanalytics.com

Phenylalanine is an essential aromatic amino acid, meaning it must be obtained from the diet in humans. frontiersin.orgdavuniversity.org It serves as a crucial building block for proteins and a precursor for a variety of important biomolecules. frontiersin.orgyoutube.com The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH). davuniversity.orgnih.govpnas.org This reaction is a critical regulatory point and requires the cofactor tetrahydrobiopterin (B1682763) (BH4). davuniversity.orgnih.gov Tyrosine, in turn, is a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as the pigment melanin. frontiersin.orgdavuniversity.org

Alternative, minor pathways for phenylalanine metabolism exist, including its transamination to phenylpyruvate. researchgate.netoup.com In certain genetic disorders like phenylketonuria (PKU), where PAH activity is deficient, these alternative pathways become more significant, leading to an accumulation of phenylalanine and its metabolites. pnas.orgresearchgate.netoup.com The study of these pathways is fundamental for understanding the pathophysiology of such diseases and for developing therapeutic strategies. researchgate.net

In plants, phenylalanine biosynthesis is a complex process that serves as a critical link between primary and secondary metabolism. youtube.com It is a precursor for a vast array of secondary metabolites, including lignin, flavonoids, and various aromatic compounds. youtube.comnih.gov Plants utilize two main pathways for phenylalanine biosynthesis: the arogenate pathway and the phenylpyruvate pathway. youtube.comyoutube.com The regulation of these pathways is crucial for plant growth, development, and defense. youtube.com

A comprehensive understanding of these native phenylalanine metabolic pathways in various biological systems provides the necessary foundation for investigating the biochemical behavior of its derivatives, such as Phenylalanine Methoxyethyl Ester.

Alterations in phenylalanine metabolism can arise from genetic mutations, environmental factors, or the introduction of exogenous compounds. The classic example is Phenylketonuria (PKU), an inborn error of metabolism caused by mutations in the PAH gene, leading to deficient phenylalanine hydroxylase activity. researchgate.netnih.gov This results in the accumulation of phenylalanine in the blood and tissues, which is neurotoxic if left untreated. researchgate.netnih.gov The increased concentration of phenylalanine forces it down alternative metabolic routes, leading to the production of phenylpyruvate, phenyllactate, and phenylacetate. researchgate.netnih.gov These metabolites are implicated in the pathophysiology of PKU, potentially by interfering with neurotransmitter synthesis and energy production in the brain. researchgate.netnih.gov

Research into altered phenylalanine metabolism also extends to plant biology. The regulation of phenylalanine biosynthesis is tightly controlled, and deregulation can be evolutionarily significant. youtube.com For instance, the emergence of vascular plants is linked to a relaxed feedback inhibition of enzymes in the phenylalanine biosynthesis pathway, allowing for the massive production of lignin, a key structural component. youtube.com

The introduction of ester derivatives of phenylalanine, like the methoxyethyl ester, can be hypothesized to alter metabolic flux. The ester group could potentially protect the carboxylic acid functional group from certain enzymatic reactions or alter the molecule's transport across cellular membranes, thereby influencing its entry into and movement through metabolic pathways. While direct studies on this compound's impact on metabolic pathways are not extensively documented in the available search results, the principle of how derivatives can alter metabolism is well-established.

The conversion of phenylalanine and the regulation of its metabolic pathways are orchestrated by a series of specific enzymes. The key enzyme in the primary catabolic pathway in mammals is phenylalanine hydroxylase (PAH) , which catalyzes the irreversible hydroxylation of phenylalanine to tyrosine. davuniversity.orgnih.gov The activity of PAH is tightly regulated by its substrate (phenylalanine), its cofactor (tetrahydrobiopterin), and by phosphorylation. nih.gov

In plants, phenylalanine ammonia-lyase (PAL) is a pivotal enzyme that channels phenylalanine into the vast network of phenylpropanoid metabolism by converting it to trans-cinnamic acid. nih.govnih.gov The regulation of PAL is a critical control point for the metabolic flux into this pathway. nih.gov

The table below summarizes key enzymes involved in phenylalanine metabolism.

| Enzyme | Function | Organism(s) |

| Phenylalanine Hydroxylase (PAH) | Converts phenylalanine to tyrosine. davuniversity.orgnih.gov | Mammals |

| Phenylalanine Ammonia-Lyase (PAL) | Converts phenylalanine to trans-cinnamic acid. nih.govnih.gov | Plants |

| Arogenate Dehydratase | Catalyzes a key step in phenylalanine biosynthesis. youtube.com | Plants, Microorganisms |

| Phenylalanine Transaminase | Converts phenylalanine to phenylpyruvate. researchgate.netoup.com | Mammals, Plants |

This compound as a Model for Investigating Precursor Roles in Biosynthetic Routes.researchgate.netnumberanalytics.com

While direct research on this compound as a model for investigating precursor roles in biosynthetic routes is limited in the provided search results, its structural characteristics suggest its potential utility in such studies. The esterification of the carboxyl group of phenylalanine creates a derivative that can be used to probe the specificity and mechanisms of enzymes and transport systems involved in phenylalanine metabolism.

For example, researchers could use this compound to investigate whether the free carboxyl group of phenylalanine is a prerequisite for recognition by certain enzymes or transporters. If the esterified form is not a substrate for a particular enzyme, it would suggest that the carboxyl group is essential for binding to the active site. Conversely, if the ester is transported into cells and subsequently hydrolyzed back to phenylalanine, it could serve as a tool for delivering phenylalanine to specific cellular compartments or for studying the activity of intracellular esterases. medcrave.comauburn.edu

The use of isotopically labeled this compound could also be a powerful technique for tracing the metabolic fate of the phenylalanine backbone through various biosynthetic pathways, similar to how Raman-based stable isotope probing (Raman-SIP) has been used to track the assimilation of other compounds by microorganisms. researchgate.net

Theoretical Considerations of Ester Derivatives' Influence on Metabolic Intermediates

The introduction of an ester derivative of a metabolic intermediate like phenylalanine can theoretically influence metabolic pathways in several ways.

Altered Enzyme-Substrate Interactions: The bulky methoxyethyl ester group could sterically hinder the binding of the molecule to the active site of enzymes that normally process phenylalanine. This could lead to a decrease in the rate of conversion of the derivative compared to the parent amino acid.

Modified Membrane Permeability: Esterification of the polar carboxyl group generally increases the lipophilicity of a molecule. This could enhance the ability of this compound to cross cellular and organellar membranes by passive diffusion, potentially altering its intracellular concentration and availability as a metabolic precursor. medcrave.com

Role as a Prodrug: Ester derivatives are often used as prodrugs, which are inactive compounds that are converted to the active form within the body. auburn.edu this compound could act as a prodrug of phenylalanine, being hydrolyzed by intracellular esterases to release the free amino acid. auburn.edu This would depend on the presence and activity of suitable esterases in the target cells or tissues.

These theoretical considerations highlight the potential of using ester derivatives like this compound as chemical tools to dissect the complexities of metabolic networks.

Theoretical and Computational Chemistry Investigations

Computational Elucidation of Chiral Recognition Mechanisms during Derivatization and Separation

The separation of enantiomers is a critical process in analytical and pharmaceutical chemistry. Phenylalanine methoxyethyl ester is a key component of the chiral derivatizing agent (S)-N-(4-Nitrophenoxycarbonyl) this compound, also known as (S)-NIFE. nih.gov This reagent is employed for the indirect enantioresolution of various compounds, including amino alcohols and non-protein amino acids, via high-performance liquid chromatography (HPLC). nih.gov

Computational chemistry plays a vital role in elucidating the mechanisms behind this chiral recognition. The fundamental principle involves the reaction of the chiral derivatizing agent ((S)-NIFE) with the enantiomers of an analyte to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques. nih.gov

Computational elucidation of this process involves several key steps:

Modeling the Diastereomeric Complexes: Molecular docking and conformational analysis are used to build three-dimensional models of the complexes formed between (S)-NIFE and each enantiomer of the analyte.

Analyzing Intermolecular Interactions: The stability of these diastereomeric complexes is governed by a network of non-covalent interactions. Quantum chemical calculations can quantify the strength of these interactions, which include hydrogen bonds, π-π stacking, and steric hindrance. The "three-point interaction model" is a foundational concept where a minimum of three simultaneous interactions between the chiral selector and the analyte are necessary for effective chiral discrimination. nih.govresearchgate.net

Simulating Chromatographic Behavior: By understanding the relative stability and interaction energies of the diastereomeric complexes, computational models can predict their differential partitioning between the stationary and mobile phases in a chromatography column, thus explaining the observed separation. nih.gov

Studies on similar amino acid esters using glucose-based receptors have shown that the binding affinity and selectivity are highly dependent on the solvent, a factor that can be effectively modeled computationally. nih.gov These simulations provide a molecular-level understanding that is crucial for optimizing existing separation methods and designing new, more efficient chiral derivatizing agents. nih.gov

Table 1: Key Intermolecular Interactions in Chiral Recognition

| Interaction Type | Description | Computational Investigation Method |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N). | Quantum Mechanics (QM), Molecular Mechanics (MM) Force Fields |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Density Functional Theory (DFT) with dispersion correction, Symmetry-Adapted Perturbation Theory (SAPT) |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Molecular Mechanics, Conformational Searches |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | QM/MM Calculations |

Advanced Conformational Analysis and Molecular Dynamics Simulations of Phenylalanine Esters

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of phenylalanine esters, including the methoxyethyl ester, provides a detailed picture of the accessible spatial arrangements of the molecule.

While specific molecular dynamics (MD) studies on this compound are not widely published, the methodologies are well-established from extensive research on phenylalanine, its analogues, and peptides. nih.govresearchgate.net MD simulations treat atoms as classical particles and use force fields to calculate their movements over time, providing a dynamic view of molecular behavior. nih.govnih.gov

Advanced conformational analysis and MD simulations of a phenylalanine ester like the methoxyethyl ester would focus on:

Torsional Angle Distributions: Mapping the potential energy surface as a function of key rotatable bonds (e.g., Cα-Cβ, C-O ester bond) to identify low-energy, stable conformers.

Solvent Effects: Simulating the molecule in different solvent environments (e.g., water, chloroform) to observe how interactions with solvent molecules influence its preferred conformation.

Self-Assembly and Aggregation: At higher concentrations, phenylalanine and its derivatives can self-assemble into ordered structures, a process that can be simulated to understand the driving forces and resulting morphologies. rsc.orgresearchgate.net

Interaction with Receptors: Simulating the binding of the ester to a biological target or a chiral stationary phase to understand the dynamics of the recognition process.

These simulations provide data on the relative populations of different conformers and the energy barriers between them, offering crucial insights for rational drug design and the interpretation of experimental spectroscopic data. nih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond. |

| Psi (ψ) | N-Cα-C'-O | Rotation around the Cα-C' (carbonyl) bond. |

| Chi1 (χ1) | N-Cα-Cβ-Cγ | Rotation of the phenyl side chain around the Cα-Cβ bond. |

| Omega (ω) | Cα-C'-O-CH2 | Rotation around the ester C'-O bond. |

| Theta (θ) | C'-O-CH2-CH2 | Rotation around the ethyl portion of the ester. |

Quantum Chemical Investigations into Reaction Mechanisms and Stereoselectivity in Esterification and Derivatization Processes

Quantum chemical (QC) methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to study the electronic structure of molecules and model chemical reactions with high accuracy. researchgate.net These methods are invaluable for investigating the mechanisms and stereoselectivity of the esterification reaction that produces this compound, as well as its subsequent derivatization into reagents like (S)-NIFE. nih.gov

A QC investigation into these processes would typically involve:

Modeling Reactants, Products, and Transition States: The geometric and electronic structures of all species along the reaction coordinate are optimized. The transition state represents the highest energy point on the reaction pathway.

Elucidating Stereoselectivity: In reactions involving chiral centers, QC methods can explain and predict stereochemical outcomes. For instance, in the synthesis of a specific enantiomer of a β-phenylalanine derivative, different catalytic pathways can be modeled. nih.gov By comparing the activation energies for the pathways leading to different stereoisomers, the preferred pathway can be identified, thus explaining the observed stereoselectivity.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution and charge transfer interactions between different parts of the molecule during the reaction, helping to understand the electronic factors that drive the chemical transformation. researchgate.net

These computational studies provide a detailed, step-by-step view of the reaction, revealing transient intermediates and electronic rearrangements that are often impossible to observe experimentally.

| Transition State Geometry | The molecular structure at the peak of the activation energy barrier. | Provides a snapshot of the bond-breaking and bond-forming process. |

Predictive Modeling for Design of Novel this compound-Based Compounds

Predictive modeling combines computational chemistry, statistics, and informatics to design new molecules with desired properties, a cornerstone of modern drug discovery. The phenylalanine structure is a common scaffold in medicinal chemistry, and its derivatives have been developed as inhibitors for various targets, including the HIV capsid protein. nih.govnih.gov

A predictive modeling workflow to design novel compounds based on the this compound scaffold would involve:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme, a receptor) implicated in a disease.

Scaffold-Based Virtual Library Generation: Using the this compound structure as a starting point, a large virtual library of related compounds is created by systematically modifying different parts of the molecule (e.g., the phenyl ring, the ester group).

Molecular Docking and Scoring: The virtual library is screened against a 3D model of the biological target using molecular docking programs. These programs predict the preferred binding orientation of each compound in the target's active site and assign a score based on the predicted binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. These models can be built to predict the activity of new, unsynthesized compounds.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to identify potential liabilities early in the design process.

Iterative Optimization: Based on the results from docking, QSAR, and ADMET predictions, the most promising compounds are selected, and their structures are further refined to improve potency, selectivity, and drug-like properties. This iterative cycle of design, prediction, and refinement leads to a small number of high-priority candidates for chemical synthesis and experimental testing. nih.gov

This in silico approach significantly accelerates the discovery process, reduces costs, and allows for the rational design of molecules with optimized therapeutic potential.

Table 4: Workflow for Predictive Modeling in Drug Design

| Step | Objective | Computational Tools |

|---|---|---|

| 1. Library Design | Create a diverse set of virtual compounds based on the core scaffold. | Combinatorial library enumeration software. |

| 2. Virtual Screening | Predict the binding affinity of the library to a biological target. | Molecular Docking (e.g., AutoDock, Glide), Pharmacophore Modeling. |

| 3. Hit Prioritization | Rank compounds based on predicted affinity and other properties. | Scoring functions, QSAR models. |

| 4. Lead Optimization | Iteratively modify promising structures to improve desired properties. | Free energy perturbation (FEP), MD simulations, ADMET prediction software. |

| 5. Candidate Selection | Select a small number of optimized compounds for synthesis. | Multi-parameter optimization (MPO) analysis. |

Future Research Directions and Emerging Paradigms

Novel Advancements in Asymmetric Synthesis and Catalysis for Phenylalanine Methoxyethyl Ester Analogues

The asymmetric synthesis of amino acid derivatives is a cornerstone of pharmaceutical and materials science. nih.gov Recent efforts have focused on developing more efficient and sustainable catalytic systems for producing enantiomerically pure phenylalanine analogues.

One promising area is the use of engineered biocatalysts. Phenylalanine ammonia (B1221849) lyases (PALs) have been a particular focus, with research aimed at enhancing their catalytic properties for the amination of various cinnamic acids to produce a range of L-phenylalanine derivatives. paradisiresearch.comfrontiersin.org Enzyme engineering and discovery efforts are providing improved biocatalysts for the asymmetric synthesis of D-phenylalanines, which are important chiral building blocks for several pharmaceuticals. acs.org These advancements include the development of multienzymatic cascade processes that couple PAL amination with deracemization techniques to achieve high yields and excellent optical purity of D-phenylalanine derivatives from inexpensive starting materials. nih.gov The use of immobilized enzymes in continuous flow reactors represents a significant step towards scalable and reusable catalysis, offering shorter reaction times and high conversion rates. paradisiresearch.comnovartis.com

Beyond biocatalysis, the development of novel chiral catalysts for asymmetric condensation reactions is also gaining traction. These methods offer a pathway to chiral sulfinate esters, which are precursors to a variety of sulfur-containing pharmacophores. nih.gov The ability to synthesize fluorinated phenylalanine derivatives is also of significant interest, as the incorporation of fluorine can favorably alter the biological properties of peptides and proteins. nih.gov

Expanding Applications in Cutting-Edge Analytical Separations and Comprehensive Metabolomics Profiling

This compound and its derivatives are proving to be valuable tools in the field of analytical chemistry, particularly in chiral separations and metabolomics.

The compound (S)-N-(4-Nitrophenoxycarbonyl) this compound has been successfully employed as a chiral derivatizing reagent for the reversed-phase high-performance liquid chromatographic (HPLC) separation of various amino compounds. nih.gov This reagent allows for the indirect enantioresolution of amino alcohols, non-protein amino acids, and other primary and secondary amine-containing molecules. nih.gov The resulting diastereomeric derivatives can be effectively separated and detected, offering an economical alternative to other derivatizing agents. nih.gov

In addition to derivatization strategies, advancements in chromatographic techniques are also expanding the analytical applications. For instance, Ultra-Performance Convergence Chromatography (UPC²) has been shown to provide superior resolution and significantly higher throughput for the chiral separation of D- and L-phenylalanine methyl esters compared to traditional normal-phase HPLC. This allows for rapid and sensitive analysis, crucial for ensuring the purity of chiral compounds used in pharmaceutical synthesis.

Furthermore, in the realm of metabolomics, which involves the comprehensive analysis of metabolites in a biological system, understanding the metabolic profile of phenylalanine and its derivatives is critical. researchgate.netnih.gov Studies on conditions like phenylketonuria (PKU), a disorder of phenylalanine metabolism, highlight the importance of detailed metabolic profiling to understand the broader physiological perturbations beyond just elevated phenylalanine levels. nih.gov Untargeted metabolomics can identify significant changes in amino acid and lipid metabolites, providing insights into bioenergetic impairment and oxidative stress. nih.gov The kinetics of phenylalanine and its conversion to tyrosine are also a key area of study, with applications in understanding metabolic diseases and nutritional requirements. nih.gov

Synergistic Integration of Computational and Experimental Approaches for Rational Derivative Design

The convergence of computational modeling and experimental studies is revolutionizing the rational design of new molecules with desired properties. This synergistic approach is being increasingly applied to the design of phenylalanine derivatives for various applications.

Computational methods are being used to design and understand the structure-activity relationships of novel compounds. For example, in the development of HIV-1 capsid inhibitors, a series of dimerized phenylalanine derivatives were designed based on the structure of a known inhibitor, PF74. nih.gov Computational analysis helped in maintaining the essential phenylalanine skeleton while introducing modifications to enhance antiviral activity. nih.gov The study highlighted the importance of specific substitutions, such as fluorine and methoxyl groups, in improving the efficacy of the compounds. nih.gov

Similarly, computational approaches are employed to predict the behavior of prodrugs and their interaction with biological transporters. In the design of mefenamic acid ester prodrugs, computational modeling was used to understand their potential as substrates for P-glycoprotein (P-gp). nih.gov The spatial separation of electron donor groups in the prodrugs was calculated and correlated with their experimental transport characteristics across Caco-2 cell monolayers. nih.gov This integrated approach provides valuable insights for designing prodrugs with improved absorption and reduced toxicity. nih.gov

Furthermore, detailed computational studies on the conformational landscape of phenylalanine itself provide a fundamental understanding of the noncovalent interactions that govern its structure and properties. acs.org This knowledge is crucial for the rational design of derivatives with specific conformational preferences, which can be important for their biological activity.

Exploration of Uncharted Biochemical and Synthetic Roles for this compound

While much is known about the role of phenylalanine as a fundamental amino acid, ongoing research continues to uncover new biochemical and synthetic applications for its esters and derivatives.

The phenylalanine-hydroxylating system, which converts phenylalanine to tyrosine, has been identified in some fungi and is suggested to play a role in lipid metabolism. nih.gov This discovery opens up new avenues for investigating the metabolic pathways involving phenylalanine and its derivatives in oleaginous fungi, which are of interest for biofuel production. nih.gov The degradation of aromatic compounds by microorganisms is a critical area of research, and understanding the enzymatic machinery involved can lead to new bioremediation strategies. nih.gov

In the field of materials science, the chemical modification of phenylalanine has led to the creation of a wide array of low-molecular-weight gelators. rsc.org These self-assembling materials form supramolecular gels with applications in drug delivery, tissue engineering, and environmental remediation. rsc.org The design of these gelators relies on a precise understanding of the non-covalent interactions that drive the self-assembly process. rsc.org

The synthesis of fluorinated phenylalanine derivatives continues to be an active area of research due to the unique properties that fluorine imparts on molecules. nih.gov These derivatives are used to create more stable and effective therapeutic peptides and proteins. nih.gov For example, 4-fluoro-ʟ-phenylalanine ester is a key component in the synthesis of the anticancer drug melflufen. nih.gov The development of new synthetic methods for producing these fluorinated analogues is crucial for advancing their pharmaceutical applications. nih.gov

Q & A

Q. What are the standard synthetic routes for phenylalanine methoxyethyl ester, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification or transesterification. A common method involves reacting L-phenylalanine derivatives with methoxyethyl halides in the presence of a base (e.g., potassium carbonate) under anhydrous conditions . Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification through ether extraction and sodium hydroxide washes are critical for optimizing yield . Adjusting solvent polarity (e.g., dry acetone vs. DMF) and temperature (reflux vs. room temperature) can improve reaction kinetics.

Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) be applied to confirm the structure of this compound?

- MS : Electron ionization (EI) MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns characteristic of ester and methoxyethyl groups. NIST reference data (e.g., m/z ratios) validate structural assignments .

- NMR : ¹H NMR reveals methoxy protons (δ 3.2–3.5 ppm), ester carbonyls (δ 170–175 ppm in ¹³C), and aromatic protons from the phenylalanine backbone (δ 7.2–7.4 ppm) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Hydrolysis of the ester bond is a primary degradation pathway. Storage at –20°C in anhydrous solvents (e.g., DMSO or dry DCM) under inert gas (N₂/Ar) minimizes moisture and oxidative degradation. Regular stability assays via HPLC or LC-MS are recommended to monitor purity over time .

Advanced Research Questions

Q. How does this compound function as a chiral derivatizing agent in HPLC enantioseparation of amino acids?

The methoxyethyl ester group enhances chiral recognition by interacting with stationary phases (e.g., C18) via hydrophobic and dipole-dipole interactions. Derivatization with (S)-N-(4-nitrophenoxycarbonyl)this compound creates diastereomers separable on reverse-phase columns. Optimal resolution requires pH-controlled mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) and column temperatures of 25–30°C .

Q. What experimental strategies address contradictions in quantifying methoxyethyl-substituted compounds via ESI-IT-MS?

Ion suppression and adduct formation (e.g., Na⁺/K⁺) can skew quantification. Strategies include:

Q. How do steric and electronic effects of methoxyethyl groups influence the stability of phenylalanine derivatives under physiological conditions?

The methoxyethyl group’s electron-donating methoxy moiety stabilizes the ester bond against enzymatic hydrolysis compared to simpler esters (e.g., methyl or ethyl). However, steric hindrance from the ethylene spacer reduces substrate accessibility to esterases. Stability assays in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) with LC-MS monitoring are critical for pharmacokinetic profiling .

Q. What methodologies are employed to assess the pharmacological activity of this compound analogs in cardiovascular research?

- In vitro : Binding affinity to angiotensin-converting enzyme (ACE) via fluorescence polarization assays .

- In vivo : Blood pressure modulation studies in hypertensive rodent models, with dose-response curves and metabolite profiling via LC-MS/MS .

- Data Interpretation : Correlate ester stability (half-life) with therapeutic efficacy to optimize prodrug designs .

Methodological Notes

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to avoid side reactions (e.g., hydrolysis or oxidation) .

- Analytical Validation : Cross-validate MS/NMR data with computational modeling (e.g., DFT for fragmentation pathways) .

- Biological Assays : Include negative controls (e.g., unmodified phenylalanine) to isolate methoxyethyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.